molecular formula C4H10ClNO2 B555586 Methyl 2-aminopropanoate hydrochloride CAS No. 13515-97-4

Methyl 2-aminopropanoate hydrochloride

Cat. No.: B555586
CAS No.: 13515-97-4
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-UHFFFAOYSA-N
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Preparation Methods

Methyl 2-aminopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminopropanoic acid with methanol in the presence of hydrochloric acid . The reaction conditions typically include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate for enzymes, participating in enzymatic reactions and influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Properties

CAS No.

13515-97-4

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

hydron;methyl 2-aminopropanoate;chloride

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H

InChI Key

IYUKFAFDFHZKPI-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N.Cl

Canonical SMILES

[H+].CC(C(=O)OC)N.[Cl-]

13515-97-4
14316-06-4
2491-20-5

Pictograms

Irritant

Synonyms

13515-97-4; methyl2-aminopropanoatehydrochloride; DL-Alaninemethylesterhydrochloride; H-DL-Ala-OMe.HCl; h-dl-ala-omehydrochloride; DL-ALANINEMETHYLESTERHCL; SBB007634; MethylDL-2-aminopropanoatehydrochloride; dl-2-aminopropionicacidmethylesterhydrochloride; MethylL-alaninatehydrochloride; methyl2-aminopropanoatehydrochloridyl; D-ALANINEMETHYLESTER; h-dl-ala-omehcl; H-Ala-OMe??HCl; PubChem10905; MethylL-alaninateHCl; ACMC-209cpq; ACMC-209gfk; MethylDL-alaninateHCl; AC1MBT8Z; AC1Q3BUJ; A8627_SIGMA; SCHEMBL248769; SCHEMBL709460; DL-ALANINEMETHYLESTER

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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